molecular formula C20H14Cl2N2 B3058610 N-(4-chlorophenyl)-1-[4-[(4-chlorophenyl)iminomethyl]phenyl]methanimine CAS No. 904-70-1

N-(4-chlorophenyl)-1-[4-[(4-chlorophenyl)iminomethyl]phenyl]methanimine

Cat. No.: B3058610
CAS No.: 904-70-1
M. Wt: 353.2 g/mol
InChI Key: ITCBZDBGGMJBQB-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-1-[4-[(4-chlorophenyl)iminomethyl]phenyl]methanimine (CAS: 2362-79-0), also known as N-(4-chlorobenzylidene)aniline or (E)-1-(4-chlorophenyl)-N-phenylmethanimine, is a Schiff base characterized by its imine functional group (–C=N–) linking two aromatic rings. Its molecular formula is C₁₃H₁₀Cl₂N, with a molecular weight of 251.13 g/mol. This compound is synthesized via condensation of 4-chlorobenzaldehyde with aniline under dehydrating conditions . It exhibits planar geometry due to conjugation across the imine bond, which influences its electronic properties and reactivity.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-[4-[(4-chlorophenyl)iminomethyl]phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2/c21-17-5-9-19(10-6-17)23-13-15-1-2-16(4-3-15)14-24-20-11-7-18(22)8-12-20/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCBZDBGGMJBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)Cl)C=NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40312073
Record name N-(4-chlorophenyl)-1-[4-[(4-chlorophenyl)iminomethyl]phenyl]methanimine
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Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904-70-1
Record name NSC249305
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Record name N-(4-chlorophenyl)-1-[4-[(4-chlorophenyl)iminomethyl]phenyl]methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40312073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-(1,4-PHENYLENEDIMETHYLIDYNE)BIS(4-CHLOROANILINE)
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Preparation Methods

Reflux Condensation in Ethanolic Medium

Procedure :

  • Reactants : Terephthalaldehyde (1.34 g, 10 mmol) and 4-chloroaniline (2.55 g, 20 mmol) are dissolved in 50 mL of absolute ethanol.
  • Catalyst : 0.5 mL of concentrated hydrochloric acid is added to protonate the carbonyl oxygen, enhancing electrophilicity.
  • Reflux : The mixture is heated under reflux at 80°C for 3–4 hours with continuous stirring.
  • Monitoring : Reaction progress is tracked via thin-layer chromatography (TLC; eluent: ethyl acetate/hexane 1:4).
  • Workup : The precipitate is filtered, washed with cold ethanol, and recrystallized from methanol to yield pale-yellow crystals.

Key Parameters :

  • Molar ratio : A 1:2 ratio of dialdehyde to amine ensures complete bis-imine formation.
  • Solvent : Anhydrous ethanol minimizes competing hydrolysis reactions.

Yield : 68–72% (theoretical yield: 3.53 g).

Solvent-Free Mechanochemical Synthesis

Procedure :

  • Grinding : Terephthalaldehyde (10 mmol) and 4-chloroaniline (20 mmol) are ground in a mortar with 0.1 g of p-toluenesulfonic acid (PTSA) for 30 minutes.
  • Curing : The mixture is heated at 60°C for 1 hour to complete iminization.
  • Purification : The crude product is washed with diethyl ether to remove unreacted amine.

Advantages :

  • Eliminates solvent waste.
  • Reduces reaction time to <2 hours.

Yield : 65–70%.

Optimization of Reaction Conditions

Solvent Effects

The choice of solvent critically influences imine stability and reaction kinetics:

Solvent Dielectric Constant ΔrG (eV) Yield (%)
Methanol 32.7 -2.34 75
Ethanol 24.3 -1.98 72
Water-Ethanol (1:1) 48.9 +4.95 <10

Methanol’s lower polarity enhances nucleophilic attack, while aqueous mixtures promote hydrolysis, suppressing bis-Schiff base formation.

Catalytic Acceleration

Acid Catalysts :

  • HCl : Protonates aldehydes, increasing electrophilicity (yield: 72%).
  • PTSA : Non-volatile alternative suitable for solvent-free synthesis (yield: 70%).

Oxidative Catalysts :

  • ClO4−/TEMPO : Facilitates aerobic oxidation of intermediates, though primarily used in nitrile syntheses.

Characterization and Analytical Data

Spectroscopic Analysis

IR (KBr, cm⁻¹) :

  • C=N Stretch : 1620 (strong, sharp).
  • C-Cl Stretch : 760 (aromatic).
  • Ar-H Stretch : 3050–3100.

¹H NMR (400 MHz, CDCl₃) :

  • Aromatic protons : δ 7.25–7.40 (m, 8H, Ar-H).
  • Imine protons : δ 8.34 (s, 2H, -HC=N-).

¹³C NMR (101 MHz, CDCl₃) :

  • Imine carbons : δ 161.0 (C=N).
  • Aromatic carbons : δ 128.4–137.7 (Ar-C).

Physical Properties

  • Melting point : 180–182°C.
  • Solubility : Insoluble in water; soluble in DMSO, DMF, and chloroform.

Challenges and Troubleshooting

  • Incomplete Imine Formation :

    • Cause : Insufficient reaction time or suboptimal pH.
    • Solution : Extend reflux duration to 5 hours or increase acid concentration.
  • Hydrolysis of Imine :

    • Cause : Residual moisture in solvent.
    • Solution : Use molecular sieves or anhydrous solvents.
  • Byproduct Formation :

    • Cause : Oxidation of amine to nitrile under aerobic conditions.
    • Solution : Conduct reactions under nitrogen atmosphere.

Applications and Derivatives

While beyond preparation scope, the compound’s utility in coordination chemistry (as a ligand) and antimicrobial studies is noted. Derivatives with electron-withdrawing groups (e.g., -NO₂) exhibit enhanced bioactivity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-[4-[(4-chlorophenyl)iminomethyl]phenyl]methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce chlorophenylamines .

Scientific Research Applications

N-(4-chlorophenyl)-1-[4-[(4-chlorophenyl)iminomethyl]phenyl]methanimine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which N-(4-chlorophenyl)-1-[4-[(4-chlorophenyl)iminomethyl]phenyl]methanimine exerts its effects involves interactions with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the chlorophenyl groups may interact with hydrophobic pockets within biological molecules, influencing their function .

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The electronic and steric properties of Schiff bases are highly dependent on substituents. Below is a comparison of analogs with varying substituents:

Compound Name Substituents (R₁, R₂) Key Properties Reference
Target Compound R₁ = 4-Cl; R₂ = 4-Cl High thermal stability, λmax ~300 nm (UV-Vis), δ 8.46 ppm (N=CH in ¹H NMR)
(E)-N-(4-Methoxyphenyl)-1-(4′-trifluoromethylbiphenyl)methanimine R₁ = 4-OCH₃; R₂ = CF₃ Enhanced electron density (OCH₃), lower melting point (liquid at RT)
(E)-N-(4-Chlorophenyl)-1-(2,4,6-trifluorophenyl)methanimine R₁ = 4-Cl; R₂ = 2,4,6-F₃ Increased polarity (F substituents), δ 6.73 ppm (aromatic F coupling)
1-(4-Chlorophenyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)methanimine R₂ = thiadiazole Bioactive (antimicrobial), λmax ~320 nm

Key Findings :

  • Electron-withdrawing groups (Cl, CF₃) increase thermal stability but reduce solubility in polar solvents .
  • Methoxy groups (OCH₃) enhance electron density, shifting UV-Vis absorption to longer wavelengths .
  • Fluorinated analogs exhibit distinct ¹⁹F NMR signals (δ −110 to −120 ppm), useful for structural analysis .

Key Findings :

  • Chlorophenyl-substituted Schiff bases show moderate antioxidant activity, while naphthyl derivatives exhibit enhanced bioactivity due to extended π-conjugation .
  • Pyridine-based analogs (e.g., UDO) demonstrate specificity against Trypanosoma cruzi, comparable to posaconazole .

Key Findings :

  • Mechanochemical synthesis reduces solvent waste and achieves high yields for fluorinated derivatives .
  • Reflux methods are preferred for nitro- or sulfur-containing analogs to ensure complete imine formation .

Spectroscopic and Structural Data

Comparative NMR and mass spectrometry data highlight structural differences:

Compound Name ¹H NMR (δ, ppm) HRMS (m/z) Reference
Target Compound 8.46 (s, N=CH), 7.33–6.88 (Ar-H) 251.04 [M+H]+
(E)-N-(4-Chlorophenyl)-1-(4-fluorophenyl)methanimine 8.51 (s, N=CH), 7.12–6.73 (Ar-H) 245.01 [M+H]+
4-((2-Fluorobenzylidene)amino)phenol 8.42 (s, N=CH), 6.81–7.21 (Ar-H) 229.08 [M+H]+

Key Findings :

  • The N=CH proton resonates near δ 8.5 ppm in most analogs, confirming imine formation .
  • Fluorine substituents split aromatic proton signals due to coupling (e.g., J = 8.8 Hz in ¹H NMR) .

Biological Activity

N-(4-chlorophenyl)-1-[4-[(4-chlorophenyl)iminomethyl]phenyl]methanimine, a Schiff base compound, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and biological evaluations.

  • Molecular Formula : C20_{20}H14_{14}Cl2_{2}N2_{2}
  • Molecular Weight : 353.245 g/mol
  • CAS Number : 904-70-1

These properties indicate that the compound is a chlorinated derivative of a Schiff base, which often exhibits significant biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Schiff bases, including this compound. The compound has been tested against various bacterial and fungal strains:

  • Antibacterial Activity : The compound demonstrated moderate antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain strains were found to be comparable to those of standard antibiotics.
  • Antifungal Activity : In vitro testing revealed that the compound exhibited antifungal activity against Candida spp., with MIC values indicating its potential as a therapeutic agent for fungal infections .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth, leading to cell death.
  • Oxidative Stress Induction : It has been suggested that the compound induces oxidative stress in microbial cells, contributing to its antimicrobial efficacy.

Case Studies

  • Antimalarial Activity : A study involving derivatives of similar Schiff bases indicated promising results against Plasmodium falciparum, suggesting that modifications in structure can enhance antimalarial properties .
  • Cytotoxicity Evaluations : Research has shown that this compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells, indicating its potential as an anticancer agent .

Summary of Research Findings

Study FocusFindings
Antibacterial ActivityModerate activity against Gram-positive and Gram-negative bacteria
Antifungal ActivityEffective against Candida spp. with notable MIC values
Mechanism of ActionEnzyme inhibition and oxidative stress induction
CytotoxicitySelective toxicity towards cancer cell lines
Antimalarial PotentialPromising results against Plasmodium falciparum derivatives

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(4-chlorophenyl)-1-[4-[(4-chlorophenyl)iminomethyl]phenyl]methanimine, and how are reaction conditions optimized?

Answer:
The compound is synthesized via Schiff base condensation, typically involving refluxing equimolar amounts of 4-chloroaniline derivatives and aldehyde precursors in ethanol. For example, analogous compounds like N-(4-chlorophenyl)methanimine derivatives are prepared by refluxing 3-chloro-4-(4-chlorophenoxy)aniline with aldehydes (e.g., 5-nitro-2-thiophenecarboxaldehyde) in ethanol for 1 hour, yielding crystals after slow evaporation . Key optimization parameters include:

  • Solvent choice : Ethanol is preferred for its polarity and ability to stabilize intermediates.
  • Reaction time : 1–6 hours under reflux ensures complete imine bond formation.
  • Purification : Recrystallization from ethanol or DMF yields high-purity solids (e.g., 60–86% yields reported for similar compounds) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

Answer:

  • 1H-NMR : Key signals include the imine proton (δ 8.43–8.54 ppm, singlet) and aromatic protons (δ 6.98–7.56 ppm). For example, in N-(4-chlorophenyl)methanimine oxide , the N=CH proton appears at δ 8.54 ppm, while aromatic protons show splitting patterns (e.g., doublets at J = 6.4 Hz) .
  • IR spectroscopy : Stretching vibrations for C=N bonds appear at 1600–1650 cm⁻¹.
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 305.72 for C₁₅H₁₂ClNO₄) confirm the molecular formula .

Advanced: How do crystallographic studies elucidate the zwitterionic nature and non-planar conformation of related Schiff bases?

Answer:
X-ray diffraction of 1-[2-(Carboxymethoxy)phenyl]-N-(4-chlorophenyl)methanimine oxide reveals:

  • Bond lengths : The C9–N1 bond (1.297 Å) indicates double-bond character, while the N1–O4 bond (1.3215 Å) suggests a zwitterionic structure with negative charge localization on oxygen .
  • Torsion angles : Twisted phenyl substituents (torsion angles of -60.8° and 161.63°) disrupt coplanarity, affecting π-conjugation and intermolecular interactions .
  • Supramolecular packing : Hydrogen bonds (O–H⋯O) form helical chains along the b-axis, stabilized by C–H⋯Cl contacts .

Advanced: What strategies resolve contradictions in bioactivity data, such as varying IC₅₀ values across cell lines?

Answer:
Discrepancies in bioactivity (e.g., VEGFR-2 inhibition or cytotoxicity) arise from:

  • Cell line specificity : Hep G2 and MCF-7 cells may differentially express target proteins (e.g., VEGFR-2) .
  • Assay conditions : Variations in incubation time, serum concentration, or solvent (DMF vs. DMSO) alter compound solubility and activity.
  • Structural modifications : Substituents like nitro or cinnamoyl groups in analogs (e.g., compounds 5a–5d ) significantly impact potency .
    Resolution : Standardize protocols (e.g., MTT assay at 48 hours) and validate results with molecular docking to identify binding affinities .

Methodological: How can computational modeling predict interactions between this compound and biological targets like VEGFR-2?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding poses. For phthalazine derivatives, docking into VEGFR-2’s ATP-binding pocket (PDB: 4ASD) reveals hydrogen bonds with Cys919 and hydrophobic interactions with Leu840 .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess complex stability. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .
  • ADMET prediction : Tools like SwissADME evaluate logP (∼3.5) and topological polar surface area (∼80 Ų) to optimize bioavailability .

Advanced: What role do substituents (e.g., chlorophenyl vs. nitro groups) play in modulating photolytic stability?

Answer:

  • Electron-withdrawing groups (Cl) : Enhance stability by reducing electron density on the imine bond, delaying hydrolysis.
  • Nitro groups : Increase photosensitivity, as seen in N-(1H-benzimidazol-2-yl)methanimine derivatives , which degrade under UV light, forming benzoxazinones .
  • Experimental validation : Perform HPLC-UV under accelerated light exposure (e.g., 254 nm for 24 hours) to quantify degradation products .

Methodological: How are supramolecular interactions leveraged to improve crystallization for X-ray studies?

Answer:

  • Solvent selection : Ethanol promotes hydrogen bonding (O–H⋯O/N) and π-stacking, yielding high-quality crystals .
  • Slow evaporation : Enables controlled nucleation, as demonstrated for N-(4-chlorophenyl)methanimine oxide (crystallized at 120 K) .
  • Additives : Trace acetic acid can protonate the imine nitrogen, enhancing crystal lattice stability .

Advanced: What mechanistic insights explain the herbicidal or growth-inhibitory effects observed in plant models?

Answer:
In wheat germination studies, N-(1H-benzimidazol-2-yl)methanimine derivatives inhibit α-amylase activity, disrupting starch hydrolysis. Key findings:

  • Dose dependency : 100 µM reduces germination by 50% in durum wheat .
  • Structural basis : The chlorophenyl group enhances membrane permeability, while the imine bond chelates metal cofactors in enzymes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(4-chlorophenyl)-1-[4-[(4-chlorophenyl)iminomethyl]phenyl]methanimine
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N-(4-chlorophenyl)-1-[4-[(4-chlorophenyl)iminomethyl]phenyl]methanimine

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